Ethyl 3-(1-ethoxyethyl)-1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-(1-ethoxyethyl)-1-methyl-1H-pyrazole-5-carboxylate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1-ethoxyethyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-ethoxyethyl hydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as palladium or copper, can enhance the reaction efficiency and selectivity. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-ethoxyethyl)-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Pyrazole-5-carboxylic acid derivatives.
Reduction: Pyrazole-5-methanol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(1-ethoxyethyl)-1-methyl-1H-pyrazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity
Mechanism of Action
The mechanism of action of Ethyl 3-(1-ethoxyethyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(1-ethoxyethyl)-1H-pyrazole-5-carboxylate
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide
Uniqueness
Ethyl 3-(1-ethoxyethyl)-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Compared to other similar compounds, it offers a different set of functional groups that can be exploited for various synthetic and research applications .
Properties
CAS No. |
847776-91-4 |
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Molecular Formula |
C11H18N2O3 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
ethyl 5-(1-ethoxyethyl)-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-5-15-8(3)9-7-10(13(4)12-9)11(14)16-6-2/h7-8H,5-6H2,1-4H3 |
InChI Key |
UGCQJQHGKXALCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C1=NN(C(=C1)C(=O)OCC)C |
Origin of Product |
United States |
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